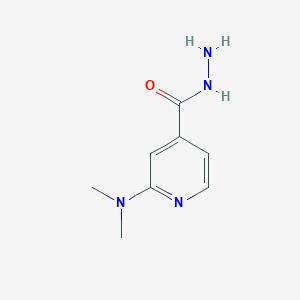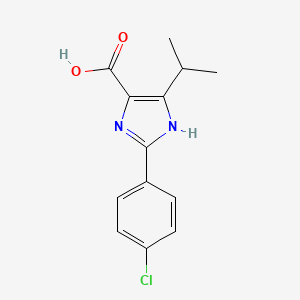
2-Methyl-4-(thiomorpholin-4-yl)aniline
Vue d'ensemble
Description
“2-Methyl-4-(thiomorpholin-4-yl)aniline” is a chemical compound with the molecular weight of 222.35 . It is also known by its IUPAC name, 2-methyl-4-(4-thiomorpholinylmethyl)phenylamine .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-(thiomorpholin-4-yl)aniline” is 1S/C12H18N2S/c1-10-8-11(2-3-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 . This code provides a specific representation of the molecule’s structure.
Applications De Recherche Scientifique
Antimicrobial Activity
A study on the synthesis and evaluation of N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives, which are structurally related to 2-Methyl-4-(thiomorpholin-4-yl)aniline, demonstrated significant antimicrobial activity against bacterial and fungal strains. The study involved molecular docking to compare the effectiveness of these compounds with traditional antibiotics like amoxicillin (Subhash & Bhaskar, 2020).
Electrochromic Materials
Research on electrochromic materials has included the development of donor–acceptor systems employing different thiophene derivatives. Although not directly mentioning 2-Methyl-4-(thiomorpholin-4-yl)aniline, these studies provide insights into the use of related compounds in creating materials with significant optical contrasts and fast switching speeds, suitable for applications in the near-infrared region (Li et al., 2017).
Fluorescent Thermometer
A derivative of 2-Methyl-4-(thiomorpholin-4-yl)aniline, N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, has been investigated for its temperature-dependent fluorescence intensity, suggesting its potential as a ratiometric fluorescent thermometer with a significant Stokes shift (Cao et al., 2014).
Src Kinase Inhibition
In the field of medicinal chemistry, analogues of 2-Methyl-4-(thiomorpholin-4-yl)aniline have been explored as potent inhibitors of Src kinase activity, with implications in cancer research. These studies have demonstrated the importance of substituent optimization for increased effectiveness (Boschelli et al., 2001).
Schiff Base Synthesis
The synthesis of Schiff bases using compounds related to 2-Methyl-4-(thiomorpholin-4-yl)aniline has been studied, highlighting their potential in creating new organic materials with varied optical properties. This includes the exploration of donor-acceptor systems and their application in fields such as UV-absorption spectroscopy (Shili et al., 2020).
Corrosion Inhibition
Thiomorpholin-4-ylmethyl-phosphonic acid, structurally related to 2-Methyl-4-(thiomorpholin-4-yl)aniline, has shown effectiveness as a corrosion inhibitor, suggesting potential applications of similar compounds in protecting metals from corrosion in aggressive environments (Amar et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-4-thiomorpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-9-8-10(2-3-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJNWQFAOCDDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(thiomorpholin-4-yl)aniline | |
CAS RN |
37065-86-4 | |
| Record name | 2-methyl-4-(thiomorpholin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)



![2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid](/img/structure/B1418477.png)
